molecular formula C13H14N2O2S B5558215 2-(2-ethylphenoxy)-N-1,3-thiazol-2-ylacetamide

2-(2-ethylphenoxy)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5558215
M. Wt: 262.33 g/mol
InChI Key: AZLVACGZKFZOLW-UHFFFAOYSA-N
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Description

1. Introduction 2-(2-ethylphenoxy)-N-1,3-thiazol-2-ylacetamide belongs to a class of compounds that include various heterocycles such as thiazole and acetamide. These compounds are of interest due to their diverse chemical and biological properties.

2. Synthesis Analysis The synthesis of similar compounds often involves multi-step reaction sequences. For instance, Karabasanagouda et al. (2008) synthesized a series of 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles through multi-step reactions starting from ethyl [4-(alkylthio)phenoxy]acetates (Karabasanagouda et al., 2008). Similarly, Liao et al. (2017) synthesized 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, starting from phenoxyacetyl chloride (Liao et al., 2017).

3. Molecular Structure Analysis The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, Vinusha et al. (2015) used UV-visible, 1H, 13C-NMR, and MS techniques to characterize imino-4-methoxyphenol thiazole derived Schiff base ligands (Vinusha et al., 2015).

4. Chemical Reactions and Properties Compounds in this class participate in a variety of chemical reactions. The reactivity often includes cyclization and condensation reactions, as demonstrated by Yıldız et al. (2010) in their synthesis of Schiff bases (Yıldız et al., 2010).

5. Physical Properties Analysis These compounds typically exhibit varied physical properties, which can be influenced by their molecular structure. For instance, Gabriele et al. (2007) reported on the synthesis of 2-benzofuran-2-ylacetamides, indicating the influence of different substituents on the physical properties of the resultant compounds (Gabriele et al., 2007).

6. Chemical Properties Analysis The chemical properties, such as reactivity and stability, are often evaluated through various reactions and analyses. For example, the study by Wardkhan et al. (2008) on thiazoles and their fused derivatives highlights the chemical reactivity and potential antimicrobial activities of these compounds (Wardkhan et al., 2008).

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research has identified bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the chemical structure of 2-(2-ethylphenoxy)-N-1,3-thiazol-2-ylacetamide, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors demonstrate potential in cancer therapy by attenuating the growth of lymphoma B cells in vitro and in mouse xenograft models, suggesting a pathway for the development of more effective GLS inhibitors with improved drug-like properties (Shukla et al., 2012).

Antimicrobial Activities

The reactivity of thiazole derivatives towards various reagents has led to the synthesis of compounds with significant antimicrobial activities. Specifically, these compounds have been tested against bacterial strains such as Escherichia coli and Xanthomonas citri, as well as against fungal strains like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, showcasing the potential for new antimicrobial agents (Wardkhan et al., 2008).

Anticancer Properties

Novel diastereoselective benzothiazole β-lactam conjugates have been synthesized, demonstrating moderate antimicrobial activities and promising antimalarial properties. This indicates the potential for these compounds in medicinal applications, particularly in the development of new anticancer and antimalarial drugs (Alborz et al., 2018).

Catalytic Applications

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y has been shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This represents a significant advancement in the field of catalysis, offering a sustainable and efficient method for chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-10-5-3-4-6-11(10)17-9-12(16)15-13-14-7-8-18-13/h3-8H,2,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLVACGZKFZOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

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